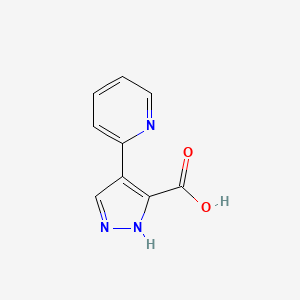

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-pyridin-2-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVKSEDQRMTXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719215 | |

| Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260765-26-1 | |

| Record name | 4-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic Acid

Introduction: Strategic Importance in Medicinal Chemistry

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. Its structural motif, featuring both a pyrazole and a pyridine ring, makes it a valuable scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a pyridine moiety can further modulate the compound's physicochemical properties, such as solubility and bioavailability, and introduce additional binding interactions with biological targets. This guide provides an in-depth, scientifically-grounded overview of a reliable and efficient synthesis route for this important molecule, intended for researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy lies in the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This retrosynthetic approach identifies a key intermediate, a pyridinyl-substituted β-ketoester, which can be readily prepared from commercially available starting materials via a Claisen condensation. The final step involves the hydrolysis of the resulting ester to the target carboxylic acid.

This two-step synthetic pathway is advantageous due to its use of robust and well-understood reactions, the accessibility of the starting materials, and the generally good yields achievable.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-stage process, beginning with the formation of the key dicarbonyl intermediate followed by the heterocyclic ring formation and final functional group modification.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate via Claisen Condensation

The initial step involves a crossed Claisen condensation between 2-acetylpyridine and diethyl oxalate. This reaction is a cornerstone of carbon-carbon bond formation and is particularly effective here as diethyl oxalate cannot self-condense due to the absence of α-protons, leading to higher yields of the desired product.[1]

Causality of Experimental Choices:

-

Base: Sodium ethoxide is the base of choice as it is readily prepared in situ from sodium metal and absolute ethanol. It is a strong enough base to deprotonate the α-carbon of 2-acetylpyridine, initiating the condensation.

-

Solvent: Absolute ethanol serves as both the solvent and a reactant in the preparation of the sodium ethoxide catalyst.

-

Temperature: The initial reaction is conducted at a low temperature to control the rate of the exothermic deprotonation and subsequent condensation, minimizing side reactions.

Detailed Experimental Protocol: Stage 1

Materials:

-

2-Acetylpyridine

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol

-

Toluene

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Carefully add freshly cut sodium metal in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C using an ice bath.

-

Addition of Reactants: A solution of 2-acetylpyridine and diethyl oxalate in a 1:1 molar ratio, dissolved in a minimal amount of absolute ethanol, is added dropwise to the cooled sodium ethoxide solution over a period of 1-2 hours with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled in an ice bath and acidified to a pH of 4-5 by the slow addition of concentrated hydrochloric acid. This will precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate as a solid.

Part 2: Synthesis of this compound

This stage involves the cyclocondensation of the synthesized β-ketoester with hydrazine hydrate, followed by the hydrolysis of the resulting pyrazole ester.

Step 2a: Cyclocondensation to Ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

The reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate is a classic Knorr pyrazole synthesis.[2][3] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Causality of Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for this cyclization as it facilitates the reaction and helps to catalyze the dehydration step. Ethanol is also a viable option.

-

Reactant: Hydrazine hydrate is a readily available and effective source of hydrazine for this transformation.

Detailed Experimental Protocol: Stage 2a

Materials:

-

Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate

-

Hydrazine hydrate

-

Glacial acetic acid or Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate in glacial acetic acid or ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (a slight molar excess, e.g., 1.1 equivalents) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

Reaction Progression: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate. If the reaction was conducted in acetic acid, neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction and Purification: Collect the precipitated solid by vacuum filtration. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate can be purified by recrystallization or column chromatography.

Step 2b: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure in organic synthesis.

Causality of Experimental Choices:

-

Base: Sodium hydroxide is a common and effective base for ester hydrolysis.

-

Solvent System: A mixture of ethanol and water is typically used to ensure the solubility of both the ester and the hydroxide salt.

-

Acidification: A strong acid, such as hydrochloric acid, is used to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Detailed Experimental Protocol: Stage 2b

Materials:

-

Ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (2-3 molar equivalents) to the ester solution.

-

Reaction Progression: Heat the reaction mixture to reflux for 2-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

-

Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid with stirring. The target carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield pure this compound.

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield |

| 1 | 2-Acetylpyridine, Diethyl Oxalate | Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate | 60-75% |

| 2a | Ethyl 2,4-dioxo-4-(pyridin-2-yl)butanoate, Hydrazine Hydrate | Ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate | 75-90% |

| 2b | Ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate, NaOH | This compound | >90% |

Mechanistic Insights

A deeper understanding of the reaction mechanisms provides a basis for troubleshooting and optimization.

Claisen Condensation Mechanism

Caption: Simplified mechanism of the Claisen condensation.

Knorr Pyrazole Synthesis Mechanism

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. The use of well-established Claisen and Knorr reactions ensures high yields and purity of the final product. This molecule serves as a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications. Further derivatization of the carboxylic acid moiety or the pyrazole nitrogen can lead to the generation of libraries of novel compounds for biological screening, contributing to the advancement of drug discovery programs.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments. [Link]

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. Arkivoc. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

- Synthesis method of 1H-pyrazolo(4,3-b)pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

Synthesis and characterization of new Oxazine, Thiazine and Pyrazol derived from chalcones. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound integrating the pharmacologically significant pyrazole and pyridine moieties, stands as a molecule of considerable interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-established scaffold in a multitude of approved drugs, valued for its diverse biological activities.[1] The strategic incorporation of a pyridine ring and a carboxylic acid group enhances the molecule's potential for forming targeted interactions with biological macromolecules and provides a versatile handle for synthetic modifications.[2] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, predicted spectroscopic characteristics, and the promising applications of this compound, positioning it as a valuable building block for future research and development endeavors.

Introduction: The Convergence of Pyrazole and Pyridine Scaffolds

The fusion of pyrazole and pyridine rings into a single molecular entity creates a unique electronic and structural landscape, making such compounds compelling targets for drug discovery. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The pyridine ring, a common feature in many pharmaceuticals, can modulate physicochemical properties such as solubility and basicity, and participate in crucial hydrogen bonding interactions with biological targets. The carboxylic acid functionality further enhances the drug-like properties of the molecule, offering a site for salt formation to improve bioavailability or for derivatization into esters and amides to explore structure-activity relationships (SAR).[2] this compound thus represents a promising platform for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

While experimental data for some specific properties of this compound are not extensively reported in publicly available literature, its fundamental characteristics can be tabulated based on available data and theoretical predictions.

| Property | Value | Source |

| CAS Number | 1260765-26-1 | [4] |

| Molecular Formula | C₉H₇N₃O₂ | [4] |

| Molecular Weight | 189.17 g/mol | [4] |

| Exact Mass | 189.05400 u | [4] |

| Polar Surface Area | 78.87 Ų | [4] |

| LogP (calculated) | 1.17 | [4] |

| Melting Point | Not available. For comparison, pyrazole-3-carboxylic acid has a melting point of 213 °C (decomposes). | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | |

| pKa | Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, while the pyridine nitrogen would have a pKa around 5. |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to display distinct signals for the pyrazole, pyridine, and carboxylic acid protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing significantly downfield, typically in the range of 12-13 ppm.[5]

-

Pyrazole Protons: The C5-H of the pyrazole ring is expected to be a singlet in the aromatic region, likely around 8.0-8.5 ppm. The N-H proton will likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[6]

-

Pyridine Protons: The four protons on the pyridine ring will exhibit a complex splitting pattern characteristic of a 2-substituted pyridine. The proton ortho to the nitrogen (H6') will be the most deshielded, appearing around 8.5-8.7 ppm as a doublet. The other protons (H3', H4', H5') will resonate between 7.0 and 8.0 ppm with characteristic coupling patterns (triplet, doublet of doublets).[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-175 ppm.[8]

-

Pyrazole Carbons: The C3 and C5 carbons of the pyrazole ring will appear in the aromatic region, typically between 130 and 150 ppm. The C4 carbon, being attached to the pyridine ring, will also be in this region.[9]

-

Pyridine Carbons: The carbons of the pyridine ring will show distinct signals in the aromatic region, with the carbon attached to the pyrazole ring (C2') and the carbon para to it (C4') being the most deshielded. The expected chemical shifts are in the range of 120-150 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700 and 1750 cm⁻¹.[10]

-

C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

N-H Stretch (Pyrazole): A moderate, broad band around 3200-3400 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the cleavage of the bond between the pyrazole and pyridine rings.[11][12]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, a plausible synthetic route can be designed based on established methods for the synthesis of 4-aryl-pyrazole-3-carboxylic acids.

Proposed Synthetic Pathway

A common and effective method involves the reaction of a β-ketoester with a hydrazine, followed by further modifications.

Figure 1. Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

Formation of the Enaminone Intermediate: Ethyl 2-(pyridin-2-yl)acetate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone intermediate by condensation of the active methylene group of the ester with the electrophilic carbon of DMF-DMA.

-

Cyclization to the Pyrazole Ester: The enaminone intermediate is then treated with hydrazine hydrate. The hydrazine undergoes a cyclocondensation reaction with the enaminone to form the pyrazole ring, yielding ethyl 4-(pyridin-2-yl)-1H-pyrazole-3-carboxylate.

-

Hydrolysis to the Carboxylic Acid: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification to precipitate the product.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the pyrazole ring, and the pyridine ring.

Figure 2. Logical relationship of reactive sites and potential reactions.

-

Carboxylic Acid Group: This group can readily undergo esterification with alcohols or amidation with amines to generate a library of derivatives for SAR studies. Decarboxylation is also possible under harsh thermal conditions.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, although the presence of the electron-withdrawing carboxylic acid and pyridine groups may deactivate the ring. The N-H proton is acidic and can be deprotonated to form an anion, which can then be alkylated or acylated.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It also serves as a good ligand for coordination with metal ions.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive scaffold for various applications.

Medicinal Chemistry

The combination of pyrazole and pyridine rings is a recurring motif in a number of biologically active compounds. Pyrazole-containing molecules have been successfully developed as anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial agents.[1][3] The pyridine moiety can enhance binding to target proteins through hydrogen bonding and can improve pharmacokinetic properties. Therefore, derivatives of this compound are promising candidates for the development of novel drugs targeting a range of diseases. For instance, pyrazole-pyridine conjugates have been investigated as inhibitors of various kinases, which are important targets in cancer therapy.[13][14]

Figure 3. Potential mechanism of action via signaling pathway inhibition.

Materials Science

The presence of multiple nitrogen atoms and a carboxylic acid group makes this molecule an excellent candidate as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, catalysis, and sensing. The ability of the pyridine and pyrazole nitrogens to coordinate to metal centers, combined with the bridging potential of the carboxylate group, allows for the construction of diverse and functional supramolecular architectures.

Conclusion

This compound is a strategically designed molecule that combines the proven pharmacological relevance of the pyrazole scaffold with the versatile chemical properties of the pyridine and carboxylic acid functionalities. While detailed experimental data for this specific compound are somewhat limited in the public domain, its predicted properties, plausible synthetic accessibility, and the well-documented activities of related compounds underscore its significant potential. As a versatile building block, it offers a rich platform for the exploration of new chemical space in drug discovery and for the design of novel functional materials. This technical guide serves as a foundational resource to stimulate and support further research into this promising molecule.

References

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. (2016). Semantic Scholar. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. [Link]

-

Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (2022). MDPI. [Link]

-

Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (2008). PubMed. [Link]

-

Mass fragmentation pattern of compound 4o. (2013). ResearchGate. [Link]

-

1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 ). (2014). ResearchGate. [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta. [Link]

-

1 H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). (2002). Journal of Sciences, Islamic Republic of Iran. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2022). Chemistry LibreTexts. [Link]

-

1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (2018). ResearchGate. [Link]

-

1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

13-C NMR Chemical Shift Table.pdf. University of Puget Sound. [Link]

-

CAS#:1260765-26-1 | this compound. Chemsrc. [Link]

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2023). PubMed Central. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022). PubMed. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic... (2022). ResearchGate. [Link]

-

Ion fragmentation of small molecules in mass spectrometry. (2009). SlideShare. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. (2021). ResearchGate. [Link]

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2018). PubMed Central. [Link]

-

Pyrazole-3-carboxylic acid - SpectraBase. SpectraBase. [Link]

-

High Purity this compound for Pharmaceutical and Chemical Synthesis. Leading Manufacturer in China. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2019). ResearchGate. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

-

diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (2016). Journal of Mass Spectrometry. [Link]

-

4-styryl-1H-pyrazole-3-carboxylic acid ethyl ester. ChemSynthesis. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. CAS#:1260765-26-1 | this compound | Chemsrc [chemsrc.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 1260765-26-1): A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their proven ability to interact with a wide array of biological targets. Both the pyrazole and pyridine ring systems are quintessential examples of such scaffolds, appearing in numerous FDA-approved therapeutics.[1][2][3] The strategic fusion of these two heterocycles into a single molecule, 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, creates a compound of significant interest for drug discovery and development professionals. Its structure is not merely a combination of two rings; it is an intelligently designed building block featuring multiple points for chemical modification and diverse potential for molecular interactions. The carboxylic acid at the 3-position serves as a versatile chemical handle for library development, while the pyridinyl and pyrazole moieties offer a rich tapestry of hydrogen bond donors and acceptors, crucial for specific and potent target engagement.[4][5]

This guide provides a comprehensive technical overview of this compound, covering its molecular profile, a logical synthetic pathway with mechanistic considerations, and a detailed exploration of its potential as a core scaffold in the development of next-generation therapeutics.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound that presents as a stable, typically solid material for research purposes.[6] Its key structural features—an acidic carboxylic acid, a basic pyridine nitrogen, and the aromatic pyrazole core—govern its chemical behavior and potential biological interactions.

Caption: Chemical structure of this compound.

The physicochemical properties of this molecule are summarized in the table below. It is important to note that many of these values are predicted through computational models, which is common for novel research chemicals.[7]

| Property | Value | Source |

| CAS Number | 1260765-26-1 | [8][9][10] |

| Molecular Formula | C₉H₇N₃O₂ | [6][7][8] |

| Molecular Weight | 189.17 g/mol | [6][7][8] |

| Synonyms | 1H-Pyrazole-3-carboxylic acid, 4-(2-pyridinyl)- | [7] |

| Predicted Density | 1.432 ± 0.06 g/cm³ | [7] |

| Predicted pKa | 4.34 ± 0.36 | [7] |

| Polar Surface Area (PSA) | 78.87 Ų | [8] |

| Predicted logP | 1.17 | [8] |

Synthesis and Mechanistic Insights

The synthesis of polysubstituted pyrazoles is a well-established field in heterocyclic chemistry, with the most common methods involving the cyclocondensation of a hydrazine source with a 1,3-dicarbonyl compound or its synthetic equivalent.[11] While multiple routes to this compound could be envisioned, a logical and efficient pathway can be constructed based on commercially available precursors cited in chemical databases.[8]

The proposed synthesis begins with 2-Pyridinecarboxaldehyde and leverages a base-catalyzed condensation followed by a cyclization/oxidation sequence. This approach is favored for its convergence and reliance on fundamental, high-yielding organic reactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. calpaclab.com [calpaclab.com]

- 7. China this compound CAS: 1260765-26-1 Manufacturers - Free Sample - Alfa Chemical [af.alfachemsp.com]

- 8. CAS#:1260765-26-1 | this compound | Chemsrc [chemsrc.com]

- 9. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. keyorganics.net [keyorganics.net]

- 11. mdpi.com [mdpi.com]

structure elucidation of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

This technical guide provides a comprehensive framework for the complete structure elucidation of the novel heterocyclic compound, this compound (CAS No. 1260765-26-1).[1][2][3] This molecule, possessing both a pyrazole and a pyridine moiety, represents a class of compounds with significant potential in pharmaceutical and materials science research. The unequivocal determination of its chemical structure is a prerequisite for understanding its properties and potential applications. This document outlines a multi-pronged analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques, culminating in the definitive structural confirmation by single-crystal X-ray diffraction. The methodologies are presented with a focus on not just the procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating analytical workflow.

Introduction: The Significance of Heterocyclic Scaffolds

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and functional materials. The pyrazole ring is a well-established pharmacophore known for a wide range of biological activities.[4] Similarly, the pyridine ring is a common feature in many approved drugs. The combination of these two moieties in this compound suggests a unique electronic and steric profile, making its precise structural characterization of paramount importance for future drug development and scientific exploration. This guide will walk researchers through the logical sequence of experiments required to confirm the molecular structure, from initial purity assessment to the final three-dimensional arrangement of atoms in the solid state.

Preliminary Characterization and Purity Assessment

Prior to in-depth structural analysis, it is crucial to ascertain the purity of the synthesized compound. This is typically achieved through a combination of chromatography and preliminary spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the sample and to identify the presence of any impurities or isomers.

-

Methodology: A reversed-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile, both modified with 0.1% formic acid, is a standard starting point. Detection is typically performed using a UV-Vis detector at multiple wavelengths to ensure no impurities are missed.

-

Expected Outcome: A single, sharp peak in the chromatogram would indicate a high degree of purity.

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the compound and to gain initial insights into its elemental composition.

-

Methodology: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to obtain a precise mass measurement.

-

Expected Outcome: For this compound (C9H7N3O2), the expected exact mass would be approximately 189.0538 g/mol .[2][5] The observation of this mass would provide strong evidence for the correct elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Expected Outcome: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), N-H stretching of the pyrazole ring (~3100-3300 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (~1400-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton and carbon signals.

Predicted Molecular Structure and Atom Numbering

For clarity in the subsequent discussion of NMR data, the atoms of this compound are numbered as follows:

Caption: Proposed structure of this compound with atom numbering.

One-Dimensional (1D) NMR: ¹H and ¹³C Spectra

-

Objective: To identify the number and types of proton and carbon environments in the molecule.

-

Methodology: ¹H and ¹³C{¹H} NMR spectra are acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (N-H and O-H).

-

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

A very broad singlet for the carboxylic acid proton (COOH) at δ > 12 ppm.

-

A broad singlet for the pyrazole N-H proton at δ > 13 ppm.

-

A singlet for the pyrazole H5 proton, expected to be in the aromatic region (δ ~8.0-8.5 ppm).

-

Four signals for the pyridine ring protons, exhibiting characteristic coupling patterns. H6' is expected to be the most downfield due to its proximity to the nitrogen atom (δ ~8.6-8.8 ppm, doublet). The remaining protons (H3', H4', H5') would appear between δ 7.5 and 8.2 ppm, with splitting patterns predictable from their positions (doublet, triplet, triplet).

-

-

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

A signal for the carboxylic acid carbonyl carbon (C3-COOH) around δ 160-165 ppm.

-

Nine signals for the aromatic carbons of the pyrazole and pyridine rings, in the range of δ 110-155 ppm. The carbon attached to the pyridine ring (C4) and the carbons adjacent to the pyridine nitrogen (C2' and C6') are expected to be distinct.

-

| Predicted Spectroscopic Data | |

| Technique | Expected Observations |

| HRMS (ESI+) | [M+H]⁺ at m/z ≈ 190.0611 |

| FTIR (cm⁻¹) | ~3300-3100 (N-H), ~3300-2500 (O-H), ~1725-1700 (C=O), ~1600-1400 (C=C, C=N) |

| ¹H NMR (DMSO-d₆, ppm) | >13 (s, 1H, N-H), >12 (s, 1H, COOH), ~8.6-8.8 (d, 1H, H6'), ~8.0-8.5 (s, 1H, H5), ~7.5-8.2 (m, 3H, H3', H4', H5') |

| ¹³C NMR (DMSO-d₆, ppm) | ~165-160 (C=O), ~155-110 (9 x Ar-C) |

Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the pyrazole and pyridine rings.[6]

-

COSY (Correlation Spectroscopy):

-

Objective: To identify proton-proton (¹H-¹H) spin coupling networks.

-

Expected Correlations: Strong correlations will be observed between adjacent protons on the pyridine ring (H3' to H4', H4' to H5', and H5' to H6'). The pyrazole H5 proton will not show any COSY correlations, confirming its isolated nature.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[7][8]

-

Expected Correlations: This experiment will directly link each proton signal to its attached carbon atom. For example, the signal for H5 will correlate to C5, H3' to C3', and so on. This is crucial for assigning the carbon signals of the protonated carbons.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.[6][8] This is the key experiment for connecting the different fragments of the molecule.

-

Expected Key Correlations:

-

The pyrazole H5 proton should show a correlation to C4 and C3, confirming the pyrazole ring structure.

-

Crucially, the pyridine protons H3' and potentially H4' should show correlations to the pyrazole carbon C4. This would definitively establish the point of attachment between the two rings.

-

The pyrazole H5 proton may also show a long-range correlation to the pyridine carbon C2'.

-

The pyrazole N-H proton, if observable, may show correlations to C5 and C4.

-

-

Caption: Key predicted HMBC correlations for structure confirmation.

NMR Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer.

-

2D Spectra Acquisition:

-

COSY: Use a standard gradient-selected COSY pulse sequence.

-

HSQC: Use a phase-sensitive gradient-edited HSQC sequence to distinguish CH/CH₃ from CH₂ signals.

-

HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz to observe 2-3 bond correlations.

-

Single-Crystal X-ray Diffraction: The Definitive Proof

While NMR provides the structure in solution, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule in the solid state.[9][10]

-

Objective: To determine the precise bond lengths, bond angles, and intermolecular interactions of the molecule.

-

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

-

Expected Outcome: The resulting crystal structure will confirm the connectivity of the pyrazole and pyridine rings, the position of the carboxylic acid group, and the tautomeric form of the pyrazole ring. It will also reveal details about hydrogen bonding and crystal packing.[10][11]

Caption: Overall workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide, from initial purity assessment to advanced 2D NMR and definitive X-ray crystallography, researchers can achieve an unambiguous and comprehensive characterization of this promising heterocyclic compound. This rigorous approach not only ensures scientific integrity but also provides the solid structural foundation necessary for any subsequent investigation into its chemical and biological properties.

References

-

Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. Available at: [Link][4]

-

Li, J., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Inorganic Chemistry Communications. Available at: [Link][9]

-

Maltsev, A., et al. (2005). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Available at: [Link][10]

-

Elguero, J., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

-

Molecules. (2015). Supplementary Materials: The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives (9a–9w). ResearchGate. Available at: [Link]

-

Mukherjee, A., & Desiraju, G. R. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Acta Crystallographica Section C: Structural Chemistry. Available at: [Link][11]

-

Chen, X., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. ResearchGate. Available at: [Link]

-

Claramunt, R. M., et al. (2013). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Semantic Scholar. Available at: [Link]

-

Foces-Foces, C., et al. (1998). Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Digital.CSIC. Available at: [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link][6]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link][7]

-

Robert, C., et al. (2018). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. National Institutes of Health. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:1260765-26-1 | this compound. Chemsrc. Available at: [Link][1]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link][8]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. Available at: [Link]

-

Leading Manufacturer in China. (n.d.). High Purity this compound for Pharmaceutical and Chemical Synthesis. Leading Manufacturer in China. Available at: [Link][2]

-

Karolis, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

-

Karolis, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound, min 98%, 250 mg. Oakwood Chemical. Available at: [Link][3]

Sources

- 1. CAS#:1260765-26-1 | this compound | Chemsrc [chemsrc.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra, supported by a thorough examination of expected 2D NMR correlations (COSY, HSQC, HMBC). While experimental spectra for this specific molecule are not publicly available, this guide synthesizes data from closely related pyrazole and pyridine derivatives to offer a robust, predictive framework for its structural elucidation. Methodologies for sample preparation and data acquisition are also detailed to ensure reliable and reproducible results.

Introduction: The Significance of this compound

The fusion of pyrazole and pyridine rings within a single molecular entity creates a scaffold of significant interest in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore found in numerous therapeutic agents, while the pyridine ring often enhances solubility and provides a key point for molecular interactions. The carboxylic acid function on the pyrazole ring further adds a versatile handle for derivatization or for acting as a crucial binding group. This compound, therefore, represents a valuable building block for the synthesis of novel compounds with potential biological activity. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution.

Experimental Protocols: Best Practices for NMR Analysis

The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. For a compound like this compound, which possesses exchangeable protons (NH and COOH) and multiple nitrogen atoms, certain considerations are critical.

Sample Preparation

A step-by-step protocol for preparing a high-quality NMR sample is as follows:

-

Solvent Selection: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its ability to form hydrogen bonds helps to slow down the exchange rate of the NH and COOH protons, often allowing for their observation as broader signals in the ¹H NMR spectrum. In contrast, solvents like D₂O would lead to the rapid exchange and disappearance of these signals.

-

Concentration: A concentration of 5-10 mg of the compound in 0.6-0.75 mL of DMSO-d₆ is typically sufficient for obtaining high-quality ¹H and ¹³C NMR spectra within a reasonable time frame.

-

Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication can aid in dissolution.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following diagram outlines a logical workflow for acquiring a comprehensive NMR dataset for structural elucidation.

Caption: Recommended workflow for NMR data acquisition and analysis.

A modern high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion, which is particularly beneficial for resolving the aromatic protons.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to display signals corresponding to all non-exchangeable protons. The acidic protons of the pyrazole NH and the carboxylic acid COOH are anticipated to appear as broad singlets at the downfield end of the spectrum, with their exact chemical shifts being sensitive to concentration and temperature.

Molecular Structure with Atom Numbering:

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |

| H5 | ~8.2 - 8.5 | s | - | The pyrazole H5 proton is typically deshielded and appears as a singlet. |

| H6' | ~8.6 - 8.8 | d | ~4.5 - 5.0 | The proton ortho to the pyridine nitrogen is the most deshielded proton of the pyridine ring. |

| H3' | ~7.8 - 8.0 | d | ~7.5 - 8.0 | The proton ortho to the pyrazole substituent is deshielded. |

| H4' | ~7.9 - 8.1 | t | ~7.5 - 8.0 | The chemical shift is influenced by both the nitrogen and the pyrazole substituent. |

| H5' | ~7.4 - 7.6 | t | ~6.0 - 7.0 | This proton is the most upfield of the pyridine ring protons. |

| NH | ~13.0 - 14.0 | br s | - | The pyrazole NH proton is acidic and often appears as a broad singlet at very low field in DMSO-d₆. |

| COOH | ~12.0 - 13.0 | br s | - | The carboxylic acid proton is also acidic and will be a broad singlet in a similar region to the NH proton. |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | ~140 - 145 | The attachment to the carboxylic acid group and being part of the pyrazole ring will place this carbon downfield. |

| C4 | ~115 - 120 | This carbon is shielded relative to C3 and C5. |

| C5 | ~135 - 140 | This carbon is adjacent to the NH group and will be downfield. |

| COOH | ~160 - 165 | The carbonyl carbon of the carboxylic acid will be the most downfield signal. |

| C2' | ~150 - 155 | The carbon attached to the pyrazole ring and adjacent to the pyridine nitrogen will be significantly deshielded. |

| C3' | ~120 - 125 | A typical chemical shift for a CH carbon in a pyridine ring. |

| C4' | ~138 - 142 | This carbon is deshielded due to its position relative to the nitrogen. |

| C5' | ~124 - 128 | A typical chemical shift for a CH carbon in a pyridine ring. |

| C6' | ~148 - 152 | The carbon adjacent to the nitrogen is highly deshielded. |

Predicted 2D NMR Correlations: Connecting the Pieces

2D NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, a clear correlation pattern is expected for the pyridine ring protons.

Caption: Predicted ¹H-¹H COSY correlations for the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals of the protonated carbons.

Table 3: Predicted HSQC Correlations

| Proton | Correlated Carbon |

| H5 | C5 |

| H6' | C6' |

| H5' | C5' |

| H4' | C4' |

| H3' | C3' |

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for linking the different fragments of the molecule.

Key Predicted HMBC Correlations:

-

H5 to C3 and C4: These correlations will confirm the assignments of the pyrazole ring carbons.

-

H3' to C2' and C5': These correlations will help to assign the pyridine ring carbons.

-

H5 to C2' and C6': A key correlation that would be expected to link the pyrazole proton to the pyridine ring, confirming the connectivity of the two heterocyclic systems.

Caption: Predicted key HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, NMR analysis of this compound. By leveraging established NMR data from analogous pyrazole and pyridine structures, a comprehensive set of expected ¹H and ¹³C chemical shifts, along with key 2D NMR correlations, has been presented. The provided experimental protocols offer a robust framework for acquiring high-quality data. This guide serves as a valuable resource for any researcher working with this compound or similar heterocyclic systems, enabling confident structural verification and facilitating further research and development.

References

- Note: As no direct experimental data was found for the target molecule, the following references to related compounds and general NMR principles are provided to support the predictive analysis.

-

Journal of Organic Chemistry. (Various issues). Provides extensive NMR data on a wide range of heterocyclic compounds.

-

Magnetic Resonance in Chemistry. (Various issues). A specialized journal with in-depth articles on NMR spectroscopy and its application to structure elucidation.

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. A standard textbook offering comprehensive tables of NMR data.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A classic text on spectroscopic methods.

-

SpectraBase. [Link]. An online database of spectra which may contain data for related structures.

-

PubChem. [Link]. A public database that contains information on chemical substances, including some predicted NMR data.

The Definitive Guide to the Spectroscopic Characterization of Pyridinyl-Pyrazole Compounds

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

Pyridinyl-pyrazole derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural features, arising from the amalgamation of an electron-deficient pyridine ring and an electron-rich pyrazole moiety, bestow upon them a diverse range of biological activities and intriguing photophysical properties. The precise elucidation of their molecular structure is paramount for understanding their structure-activity relationships (SAR) and for ensuring the purity and consistency of these compounds in drug development and other applications. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques employed in the definitive characterization of pyridinyl-pyrazole compounds, grounded in the principles of scientific integrity and field-proven expertise.

The Strategic Imperative for Multi-Modal Spectroscopic Analysis

The structural complexity and potential for isomerism in pyridinyl-pyrazole compounds necessitate a multi-faceted analytical approach. Relying on a single technique is often insufficient for unambiguous structure determination. Instead, a synergistic combination of spectroscopic methods provides a holistic view of the molecule, from its atomic connectivity to its electronic properties. This guide will focus on the "big four" of spectroscopic characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for structural elucidation.[1][2]

Logical Workflow for Spectroscopic Characterization

Caption: A typical workflow for the synthesis and structural confirmation of pyridinyl-pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[3][4] For pyridinyl-pyrazole compounds, NMR is indispensable for determining the substitution patterns on both heterocyclic rings and for establishing the connectivity between them.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified pyridinyl-pyrazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts, particularly of N-H protons.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.

Interpretation of ¹H NMR Spectra:

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is indicative of the electronic environment of the proton. Protons on the pyridine ring are typically deshielded and appear at lower field (downfield) compared to those on the pyrazole ring due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help in assigning stereochemistry.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Interpretation of ¹³C NMR Spectra:

-

Chemical Shift (δ): The chemical shifts of the carbon atoms in the pyridine ring are generally found at a lower field than those in the pyrazole ring. The position of the carbon attached to the pyridine ring on the pyrazole ring is a key diagnostic signal.

2D NMR Spectroscopy: Unraveling Complex Connectivity

For complex pyridinyl-pyrazole structures, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are invaluable for unambiguously assigning proton and carbon signals and for determining the overall connectivity.[3][5]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

NMR Data Summary for a Representative Pyridinyl-Pyrazole

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 3-(pyridin-2-yl)-1H-pyrazole | Pyridine-H: 8.55 (d), 7.80 (t), 7.25 (d), 7.15 (t) Pyrazole-H: 7.70 (d), 6.50 (d) | Pyridine-C: 150.5, 149.0, 136.8, 122.5, 120.0 Pyrazole-C: 148.0, 130.5, 106.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.[6][7][8]

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The sample is ionized, most commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is often preferred for preserving the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of Mass Spectra:

-

Molecular Ion Peak (M⁺): The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The nitrogen rule can be a useful tool here: a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[9]

-

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint of the molecule's structure. Common fragmentation pathways for pyridinyl-pyrazoles involve cleavage of the bond between the two rings and fragmentation of the individual heterocyclic rings.[10] The loss of characteristic neutral fragments can provide valuable structural clues.

Common Fragmentation Pathways for Pyridinyl-Pyrazoles

Caption: Simplified representation of common fragmentation pathways for pyridinyl-pyrazole compounds in mass spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation:

-

Solid Samples (KBr pellet): Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Solid or Liquid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Interpretation of FT-IR Spectra:

The FT-IR spectrum of a pyridinyl-pyrazole compound will show characteristic absorption bands for the vibrations of the pyridine and pyrazole rings, as well as any other functional groups present in the molecule.

Characteristic IR Absorption Bands for Pyridinyl-Pyrazoles

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H stretch (pyrazole) | 3200-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (pyridine & pyrazole) | 1580-1620 |

| C=C stretch (aromatic) | 1400-1600 |

| C-H in-plane bending | 1000-1300 |

| C-H out-of-plane bending | 700-900 |

Note: The exact positions of the absorption bands can be influenced by the substitution pattern and intermolecular interactions.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing compounds with conjugated π-systems, such as pyridinyl-pyrazoles.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading in the range of 0.2-1.0.

-

Data Acquisition: The UV-Vis spectrum is recorded, typically in the range of 200-800 nm, using a spectrophotometer. A blank spectrum of the solvent is recorded first for baseline correction.

Interpretation of UV-Vis Spectra:

The UV-Vis spectrum of a pyridinyl-pyrazole compound typically shows multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings. The position of the absorption maximum (λ_max) and the molar absorptivity (ε) are characteristic of the compound's electronic structure and can be influenced by the solvent and the nature of the substituents.

Typical UV-Vis Absorption Data for Pyridinyl-Pyrazoles

| Compound Class | Typical λ_max (nm) | Electronic Transition |

| Pyridinyl-Pyrazoles | 250-290 | π → π |

| >300 | n → π |

Note: The λ_max values are approximate and can be shifted by substitution and solvent polarity.

Conclusion: A Synergistic Approach to Structural Certainty

The robust and unambiguous spectroscopic characterization of pyridinyl-pyrazole compounds is a critical step in their development for various applications. As demonstrated in this guide, a comprehensive analysis relies on the synergistic integration of data from multiple spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and offers fragmentation clues, FT-IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. By employing this multi-modal approach, researchers and drug development professionals can achieve a high degree of confidence in the structure, purity, and identity of these important heterocyclic compounds, thereby ensuring the integrity and reproducibility of their scientific findings.

References

-

Elsherif, K. M., Najar, A. A., & Shuwat, H. A. (2017). SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate. [Link]

- Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

-

ResearchGate. (n.d.). (a) UV–vis absorption spectra of compounds 3a–h in aprotic solvents;... [Link]

-

Elsherif, K. M., Najar, A. A., & Shuwat, H. A. (2018). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. ResearchGate. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Kowalska, A., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications. MDPI. [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

- Indian Journal of Chemistry. (n.d.). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. NISCAIR Online Periodicals Repository.

-

SpectraBase. (n.d.). 3-Methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine - Optional[13C NMR]. [Link]

-

ResearchGate. (n.d.). Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

-

Bobrova, A. V. (2023). Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles. ResearchGate. [Link]

- Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group.

- HETEROCYCLES. (2015).

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Thieme. (n.d.).

-

Chemistry For Everyone. (2025, February 9). How To Solve Combined Spectroscopy Problems? [Video]. YouTube. [Link]

-

Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

- University College Dublin. (n.d.).

-

SpectraBase. (n.d.). 4-Bromo-1-methyl-3-[(3-methyl-4-nitro-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole - Optional[FTIR]. [Link]

-

SpectraBase. (n.d.). 4-bromo-N-(3-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide - Optional[FTIR]. [Link]

-

Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

- Sharma, R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives.

-

Castillo, J.-C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Arjunan, V., et al. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. PubMed. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]

-

Vicentini, C. B., et al. (2004). Synthesis of pyrazole derivatives and their evaluation as photosynthetic electron transport inhibitors. PubMed. [Link]

-

Molecules. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]

-

Datterl, B., et al. (2010). Heterocyclic analogues of xanthone and xanthione. 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones: synthesis and NMR data. PubMed. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- University of Regensburg. (n.d.).

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

- University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

- Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. [Link]

-

Maricopa Open Digital Press. (n.d.). How to Interpret a Mass Spectrum? – Organic Chemistry. [Link]

-

West Chester University. (2020, December 26). Mass Spec Guide - CHEM 370. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.

-

Chemistry For Everyone. (2025, February 7). How To Do UV Vis Spectroscopy? [Video]. YouTube. [Link]

-

ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

- University of Pretoria. (n.d.). UV-Vis Spectroscopy.

-

ResearchGate. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

JETIR. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

-

MDPI. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

-

International Journal of Advanced Research. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

MDPI. (n.d.). Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. [Link]

-

MDPI. (n.d.). Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. [Link]

-

ACS Publications. (n.d.). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, Structural, and Quantum Chemical Spectroscopic, Hydrogen Bonding, and Molecular Docking Investigation of Antifungal Compound Pyrazole-Pyrazolium Picrate. [Link]

-

National Institutes of Health. (2025, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

Semantic Scholar. (2023, October 16). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. [Link]

-

ResearchGate. (n.d.). Normalized UV−vis absorption (gray line, 10 μM) and fluorescence (blue... [Link]

-

RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of Novel Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract